Cas no 261760-07-0 (1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene)

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene Chemical and Physical Properties
Names and Identifiers
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- 1,1,1,2-TETRAFLUORO-2-(HEPTAFLUORO-1-PROPOXY)-3-OCTENE
- (E)-1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)oct-3-ene
- (E)-1,1,1,2-tetrafluoro-2-(perfluoropropoxy)oct-3-ene
- MFCD00155938
- 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene
- AKOS017343222
- 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene 97%
- 261760-07-0
-
- Inchi: InChI=1S/C11H11F11O/c1-2-3-4-5-6-7(12,9(15,16)17)23-11(21,22)8(13,14)10(18,19)20/h5-6H,2-4H2,1H3/b6-5+
- InChI Key: VTQJUMDFJZMYAO-AATRIKPKSA-N
Computed Properties
- Exact Mass: 368.06342475Da
- Monoisotopic Mass: 368.06342475Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 409
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 6.4
1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T189815-2.5g |
1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene |
261760-07-0 | 2.5g |
$ 645.00 | 2022-06-02 | ||
TRC | T189815-1g |
1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene |
261760-07-0 | 1g |
$ 390.00 | 2022-06-02 |
1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene
Professional Introduction to Compound with CAS No. 261760-07-0 and Product Name: 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene
The compound identified by the CAS number 261760-07-0 and the product name 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene represents a sophisticated fluorinated alkene derivative with significant potential in the field of advanced materials and specialty chemicals. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties, which make them valuable in various industrial and scientific applications.
At the heart of this compound's structure lies a fluorinated backbone, specifically an oct-3-ene chain that is modified by the presence of four fluorine atoms at the 1,1,1,2 positions. This fluorination pattern imparts exceptional stability and thermal resistance to the molecule, characteristics that are highly sought after in high-performance materials. Additionally, the introduction of a heptafluoropropoxy group at the 2-position further enhances the compound's reactivity and compatibility with other functional materials.
The heptafluoropropoxy moiety is particularly noteworthy as it introduces a highly electronegative and lipophilic segment into the molecule. This segment can significantly influence the compound's solubility profile, surface properties, and interactions with biological systems. Such modifications are often employed in the design of novel polymers, surfactants, and even pharmaceutical intermediates where precise control over molecular interactions is critical.
In recent years, there has been a surge in research focused on fluorinated compounds due to their broad range of applications. The development of 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene aligns with this trend, as it offers a versatile platform for further chemical modification. For instance, researchers have been exploring its use as a precursor in the synthesis of high-performance coatings that exhibit enhanced durability and chemical resistance. These coatings are particularly valuable in industries where exposure to harsh environmental conditions is unavoidable.
Moreover, the compound's unique structural features have attracted interest in the field of organic electronics. Fluorinated alkenes are known to exhibit favorable electronic properties, making them suitable candidates for use in organic semiconductors and optoelectronic devices. The stability provided by the fluorine atoms ensures that these materials can withstand operational stresses without degrading over time. This stability is crucial for applications such as flexible electronics and organic light-emitting diodes (OLEDs), where long-term reliability is essential.
From a synthetic chemistry perspective, 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene serves as an excellent building block for more complex molecules. Its reactive double bond allows for further functionalization through various organic transformations such as hydrogenation, halogenation, or cross-coupling reactions. These reactions can be tailored to introduce additional functional groups or alter the physical properties of the resulting compounds. Such flexibility makes it a valuable asset in drug discovery and material science research.
The pharmaceutical industry has also shown interest in fluorinated compounds due to their potential bioactivity and improved metabolic stability. While 261760-07-0 itself may not be directly used as a therapeutic agent, its derivatives have been explored as intermediates in the synthesis of bioactive molecules. The presence of fluorine atoms can modulate pharmacokinetic properties such as lipophilicity and metabolic clearance rates. This feature is particularly important in medicinal chemistry where small changes in molecular structure can significantly impact drug efficacy.
In conclusion, 261760-07-0and its corresponding product name, 1, , , , (heptafluoropropoxy)oct, *3*-, *ene*, represent a fascinating example of how structural modifications can lead to novel materials with tailored properties. The combination of thermal stability imparted by fluorination and enhanced reactivity provided by the heptafluoropropoxy group makes this compound a versatile tool for researchers across multiple disciplines including polymer science, organic electronics,and pharmaceutical chemistry. As our understanding of fluorinated systems continues to grow, this molecule is likely to play an increasingly important role in future technological advancements.
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